molecular formula C17H19Cl2N3O2 B2804907 4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide CAS No. 477870-23-8

4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

Cat. No. B2804907
CAS RN: 477870-23-8
M. Wt: 368.26
InChI Key: FNMLNEMTPXXWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide (DCBP) is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Library Generation

The use of ketonic Mannich bases derived from acetylthiophene, such as "3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride," illustrates the generation of structurally diverse libraries through alkylation and ring closure reactions. This methodology enables the synthesis of a wide array of compounds, including dithiocarbamates, thioethers, and various NH-azoles, indicating the compound's relevance in facilitating the exploration of chemical space for potential pharmacological applications (G. Roman, 2013).

Material Science Applications

In the field of material science, derivatives containing similar functional groups, such as "N-[3-(dimethylamino)propyl]acrylamide," have been utilized to prepare photosensitive polyimide films. These films exhibit negative-tone behavior under near-UV irradiation, showcasing the utility of such compounds in the development of fine patterns for electronic or photonic devices (T. Fukushima, T. Oyama, M. Tomoi, 2003).

Pharmacological Research

A study on the optimization of chemical functionalities in indole-2-carboxamides for allosteric modulation of the cannabinoid receptor illustrates the potential of similar compounds in the design of new therapeutic agents. The research highlights the critical role of structural elements, such as electron-withdrawing groups and amino substituents, in modulating receptor activity, which could be relevant for the development of novel drugs (Leepakshi Khurana et al., 2014).

properties

IUPAC Name

4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c1-22(2)8-4-7-20-17(24)14-9-11(10-21-14)16(23)12-5-3-6-13(18)15(12)19/h3,5-6,9-10,21H,4,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMLNEMTPXXWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

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